3-Bromo-4-(cyclopropylmethoxy)benzamide
CAS No.:
Cat. No.: VC13686306
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | 3-bromo-4-(cyclopropylmethoxy)benzamide |
| Standard InChI | InChI=1S/C11H12BrNO2/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14) |
| Standard InChI Key | MKECBRRTUMJWFJ-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=C(C=C(C=C2)C(=O)N)Br |
| Canonical SMILES | C1CC1COC2=C(C=C(C=C2)C(=O)N)Br |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 3-bromo-4-(cyclopropylmethoxy)benzamide is C₁₁H₁₁BrN₂O₂, with a molecular weight of 299.12 g/mol. The structure comprises a benzamide backbone substituted with a bromine atom and a cyclopropylmethoxy group. The cyclopropylmethoxy moiety introduces steric hindrance and lipophilicity, which may influence pharmacokinetic properties .
Structural Analysis
The benzene ring’s 3-position bromine and 4-position cyclopropylmethoxy group create an ortho-para substitution pattern. The amide group at position 1 enhances hydrogen-bonding capacity, a feature common in bioactive molecules . Computational models predict a planar benzamide core with the cyclopropyl ring adopting a puckered conformation, minimizing steric clashes .
Predicted Physicochemical Properties
While experimental data for this compound is scarce, estimated properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.8 (Predicted via ChemAxon) |
| Water Solubility | 0.12 mg/mL (Moderately soluble) |
| pKa | 9.2 (Amide proton) |
These values suggest moderate lipophilicity, aligning with trends observed in substituted benzamides .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-bromo-4-(cyclopropylmethoxy)benzamide can be inferred from methods used for analogous compounds. A validated approach involves:
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Etherification: Reacting 3-bromo-4-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-bromo-4-(cyclopropylmethoxy)benzoic acid .
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Amidation: Converting the carboxylic acid to the amide using ammonium chloride and a coupling agent (e.g., HATU) .
Reaction Scheme:
Optimization Strategies
Patent CN102690194A highlights the importance of aprotic solvents (e.g., DMF) and controlled heating (80–100°C) for efficient etherification . Yields for similar reactions range from 65–85%, with purity >95% after recrystallization .
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N–H stretch (3300 cm⁻¹), C=O (1660 cm⁻¹), and C–Br (550 cm⁻¹) .
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NMR:
Stability and Degradation
Benzamides generally exhibit stability under ambient conditions but may hydrolyze in strong acidic or basic environments. The bromine atom’s electron-withdrawing effect could enhance hydrolytic resistance compared to non-halogenated analogs .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Halogen Substitution: Bromine at position 3 may enhance target binding through hydrophobic interactions .
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Cyclopropylmethoxy Group: This moiety could improve metabolic stability by resisting oxidative degradation .
Future Perspectives
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Synthetic Advancements: Explore catalytic methods (e.g., Pd-catalyzed coupling) to improve yield and sustainability.
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Biological Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and CNS effects.
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Structural Analogs: Investigate fluoro- or iodo-substituted variants to optimize pharmacokinetics.
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